3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide
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Overview
Description
3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The presence of the bromo and dimethoxyphenyl groups in the structure enhances its potential for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-bromobenzenesulfonyl chloride with 3,4-dimethoxyaniline in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes . The compound binds to the active site of the enzyme, blocking its activity and leading to the desired biological effect.
Comparison with Similar Compounds
3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide can be compared with other similar compounds such as:
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has a fluorine atom instead of the dimethoxy groups, which can affect its reactivity and biological activity.
3-bromo-N,N-dimethylbenzenesulfonamide: This compound has dimethyl groups instead of the dimethoxyphenyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14BrNO4S |
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Molecular Weight |
372.24 g/mol |
IUPAC Name |
3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO4S/c1-19-13-7-6-11(9-14(13)20-2)16-21(17,18)12-5-3-4-10(15)8-12/h3-9,16H,1-2H3 |
InChI Key |
ZPEMUSUAGNBXBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)OC |
Origin of Product |
United States |
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